molecular formula C36H38N2O2 B4308076 N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B4308076
M. Wt: 530.7 g/mol
InChI Key: ZJWWEQOSHMFUBK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and amide functionalities, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core indane structure, followed by the introduction of the amide groups through acylation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide: Known for its unique combination of aromatic and amide functionalities.

    2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-: Another compound with similar structural features but different biological activity.

    Benzamide, 2-bromo-N-methyl-: Shares the amide functionality but differs in the substitution pattern on the aromatic ring.

Uniqueness

This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[4-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O2/c1-22-10-8-11-23(2)31(22)37-33(39)26-14-17-29(18-15-26)36(7)30-19-16-27(20-28(30)21-35(36,5)6)34(40)38-32-24(3)12-9-13-25(32)4/h8-20H,21H2,1-7H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWWEQOSHMFUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C3(C4=C(CC3(C)C)C=C(C=C4)C(=O)NC5=C(C=CC=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

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